molecular formula C19H22N6O2S2 B4710032 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4710032
M. Wt: 430.6 g/mol
InChI Key: URXYABPXLWHPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrimidine and thiadiazole moieties separately, followed by their coupling through a sulfanyl linkage.

    Preparation of Pyrimidine Moiety: The pyrimidine ring can be synthesized by the condensation of an appropriate aldehyde with guanidine in the presence of a base.

    Preparation of Thiadiazole Moiety: The thiadiazole ring is often prepared by the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and thiadiazole moieties through a sulfanyl linkage, typically using a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or interfere with cancer cell proliferation by disrupting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds with the pyrimidine ring also show diverse biological activities.

Properties

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S2/c1-3-4-8-17-23-24-18(29-17)21-16(27)11-28-19-22-15(26)10-14(20)25(19)13-7-5-6-12(2)9-13/h5-7,9-10H,3-4,8,11,20H2,1-2H3,(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXYABPXLWHPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

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